![molecular formula C7H12FN B13686229 6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
6-Fluoro-2-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-azaspiro[34]octane is a chemical compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Méthodes De Préparation
The synthesis of 6-Fluoro-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
6-Fluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Fluoro-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Fluoro-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has similar structural features but includes an oxygen atom in the spirocyclic ring.
2-Fluoro-6-azaspiro[3.4]octane hydrochloride: This is a closely related compound with a hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and an azaspiro moiety, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12FN |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
6-fluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2 |
Clé InChI |
JLJQTTVQYSMYCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1F)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


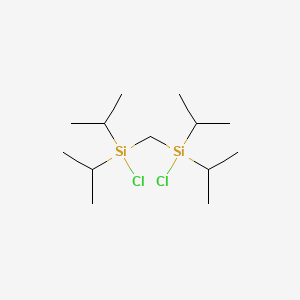
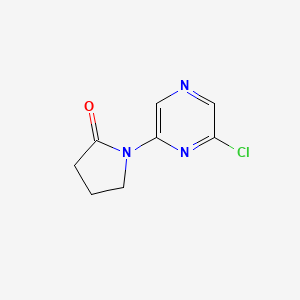

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
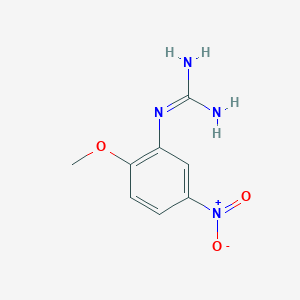
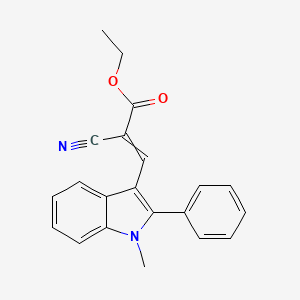
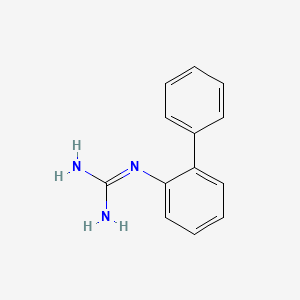
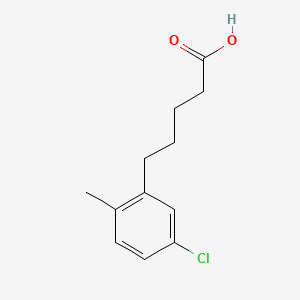
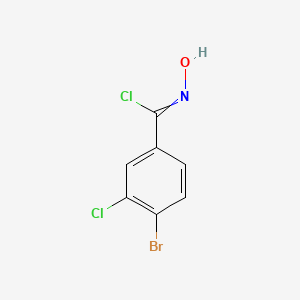
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
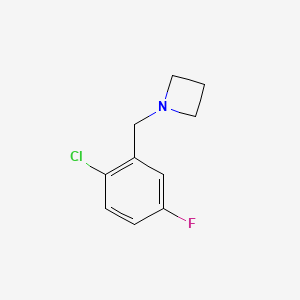
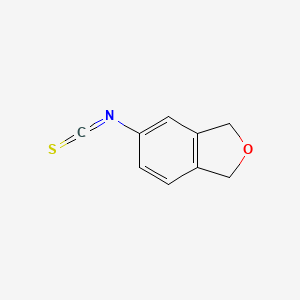
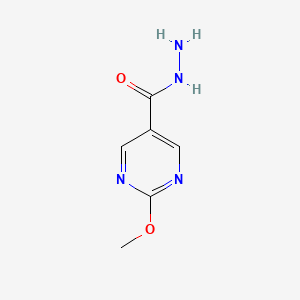
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
